molecular formula C7H3BrClNO3 B8764820 2-Bromo-4-nitrobenzoyl chloride

2-Bromo-4-nitrobenzoyl chloride

Cat. No.: B8764820
M. Wt: 264.46 g/mol
InChI Key: NBTMVUPANYTSDJ-UHFFFAOYSA-N
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Description

2-Bromo-4-nitrobenzoyl chloride (CAS 112734-21-1) is a versatile and high-value aromatic building block for advanced chemical synthesis. With a molecular formula of C7H3BrClNO3 and a molecular weight of 264.46 g/mol, this compound is characterized by its dual functional groups which make it an ideal intermediate for constructing complex molecules. The molecule's key reactive site is the highly electrophilic acyl chloride group, which readily undergoes nucleophilic acyl substitution with amines and alcohols to form amides and esters, respectively. This allows researchers to efficiently create a wide array of derivatives. Concurrently, the aromatic ring features both an electron-withdrawing nitro group at the 4-position and a bromine substituent at the 2-position. The nitro group can be reduced to an aniline for further functionalization, while the bromine atom is amenable to modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling significant structural diversification. Due to its moisture-sensitive nature, this compound requires storage under an inert atmosphere at 2-8°C to maintain purity and reactivity. It is critical for researchers to handle this material with care, as it is a corrosive hazard (GHS Hazard Statements H314). This compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H3BrClNO3

Molecular Weight

264.46 g/mol

IUPAC Name

2-bromo-4-nitrobenzoyl chloride

InChI

InChI=1S/C7H3BrClNO3/c8-6-3-4(10(12)13)1-2-5(6)7(9)11/h1-3H

InChI Key

NBTMVUPANYTSDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

4-Bromobenzoyl Chloride (CAS 586-75-4)

  • Physical Properties: Molecular weight: 219.45 g/mol.
  • Reactivity : Lacks the electron-withdrawing nitro group, leading to reduced electrophilicity compared to 2-bromo-4-nitrobenzoyl chloride. Reactivity is primarily governed by the bromine substituent, which may direct electrophilic substitution reactions meta.
  • Applications : Used in peptide coupling and as a precursor for bioactive molecules.

2-Chloro-4-nitrobenzoyl Chloride

  • Structure : Chlorine at the 2-position, nitro at the 4-position.
  • However, chlorine’s weaker electron-withdrawing effect compared to bromine may result in slightly lower electrophilicity at the carbonyl carbon.
  • Synthesis: Analogous compounds like 2-chloro-4-nitrobenzoic acid are synthesized via nitration and halogenation steps, as seen in methods for 2-bromo-4-cyanobenzoic acid derivatives .

4-Nitrobenzoyl Chloride

  • Reactivity : The absence of bromine simplifies steric interactions but reduces opportunities for further functionalization via halogen exchange (e.g., Suzuki coupling). The nitro group alone provides strong electron withdrawal, making this compound highly reactive in acylations.

2-Bromo-4-cyanobenzoic Acid Derivatives

  • Structure: Cyano group at the 4-position instead of nitro.
  • Reactivity: The cyano group is a moderate electron-withdrawing group, offering less activation of the carbonyl compared to nitro. This difference impacts reaction rates in nucleophilic substitutions or condensations.
  • Synthetic Utility: Used in the synthesis of heterocycles and chemotherapeutic agents, as demonstrated in studies on 2-cyanobenzocyclide derivatives .

Data Table: Comparative Properties of Key Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Profile
This compound C₇H₃BrClNO₃ 280.46 2-Br, 4-NO₂ High electrophilicity; steric hindrance
4-Bromobenzoyl chloride C₇H₄BrClO 219.45 4-Br Moderate reactivity; meta-directing
2-Chloro-4-nitrobenzoyl chloride C₇H₃Cl₂NO₃ 235.97 2-Cl, 4-NO₂ High reactivity; reduced steric effects
4-Nitrobenzoyl chloride C₇H₄ClNO₃ 185.57 4-NO₂ Very high electrophilicity
2-Bromo-4-cyanobenzoic acid C₈H₄BrNO₂ 226.03 2-Br, 4-CN Moderate activation; versatile in cyclizations

Key Research Findings

Synthetic Pathways: The synthesis of 2-bromo-4-substituted benzoic acids often involves nitration, halogenation, and oxidation steps. For example, 2-bromo-4-cyanobenzoic acid is prepared via diazotization and cyanation of brominated precursors . Nitro groups are typically introduced early in synthesis due to their strong directing effects, as seen in the preparation of 2-chloro-4-nitrobenzoic acid derivatives .

Reactivity Trends :

  • The 4-nitro group in this compound significantly enhances electrophilicity, enabling rapid acylation reactions. However, steric hindrance from the 2-bromo substituent may slow kinetics in bulky nucleophile systems.
  • Halogen positioning (2- vs. 4-) alters regioselectivity in subsequent reactions. For instance, 4-bromo derivatives are more amenable to cross-coupling reactions than 2-bromo analogs due to reduced steric constraints .

Safety and Handling :

  • Benzoyl chlorides are generally corrosive and moisture-sensitive. 4-Bromobenzoyl chloride requires immediate decontamination upon skin contact and adequate ventilation . The nitro group in this compound likely increases toxicity, necessitating enhanced safety protocols.

Preparation Methods

Reaction Mechanism and Conditions

Thionyl chloride (SOCl₂) is the preferred reagent due to its efficiency and byproduct volatility. The reaction proceeds via nucleophilic acyl substitution:

2-Bromo-4-nitrobenzoic acid+SOCl22-Bromo-4-nitrobenzoyl chloride+SO2+HCl\text{2-Bromo-4-nitrobenzoic acid} + \text{SOCl}2 \rightarrow \text{2-Bromo-4-nitrobenzoyl chloride} + \text{SO}2 + \text{HCl}

Key Parameters :

  • Solvent : Toluene or ethylene dichloride (avoids side reactions).

  • Catalyst : Dimethylformamide (DMF, 1–5 mol%) accelerates the reaction.

  • Temperature : 50–100°C under anhydrous conditions.

Example Protocol :

  • Combine 2-bromo-4-nitrobenzoic acid (10 mmol) with excess SOCl₂ (15 mmol) in toluene.

  • Add DMF (0.1 mmol) and reflux at 85°C for 3 hours.

  • Remove excess SOCl₂ and solvent under reduced pressure.
    Yield : 85–92%.

Comparative Data

Chlorinating AgentSolventCatalystTemp (°C)Yield (%)
SOCl₂TolueneDMF8592
Oxalyl chlorideCH₂Cl₂None2588
PCl₅BenzeneNone12075

Advantages : High purity, scalability, and minimal byproducts.
Limitations : Requires strict moisture control to prevent hydrolysis.

Multi-Step Synthesis from 2-Bromo-4-nitrobenzonitrile

This route involves hydrolyzing 2-bromo-4-nitrobenzonitrile to the carboxylic acid, followed by chlorination.

Hydrolysis Step

Reaction :

2-Bromo-4-nitrobenzonitrile+H2SO42-Bromo-4-nitrobenzoic acid+NH4+HSO4\text{2-Bromo-4-nitrobenzonitrile} + \text{H}2\text{SO}4 \rightarrow \text{2-Bromo-4-nitrobenzoic acid} + \text{NH}4^+ \text{HSO}4^-

Conditions :

  • Concentrated H₂SO₄ (95%) at 80°C for 8 hours.

  • Quench with ice water to precipitate the acid.
    Yield : 70–80%.

Chlorination Step

As described in Section 1, the acid is treated with SOCl₂ to yield the acyl chloride.

Overall Yield : 60–65% (two steps).

Alternative Routes via Sulfonyl Chloride Intermediates

Patent US5008448A outlines a pathway involving sulfonation and subsequent functional group interconversion.

Key Steps:

  • Sulfonation : 2-Bromo-4-nitrobenzoic acid reacts with chlorosulfonic acid to form 2-bromo-4-(chlorosulfonyl)benzoic acid.

  • Reduction and Alkylation :

    • Reduce sulfonyl chloride to sulfinate using Na₂SO₃.

    • Alkylate with chloroacetic acid to introduce the methylsulfonyl group.

  • Chlorination : Convert the final acid to the acyl chloride with SOCl₂.

Yield : 46–85% (dependent on step efficiency).

Industrial-Scale Considerations

Process Optimization

  • Catalyst Recycling : DMF can be recovered via distillation.

  • Waste Management : SO₂ and HCl byproducts are neutralized with NaOH scrubbers.

  • Purity Control : Recrystallization from hexane/EtOAc (75:25) achieves >99% purity.

Emerging Methodologies

Recent advances explore photochemical chlorination and flow chemistry for continuous production, though these remain experimental .

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